N-(4-bromo-2-ethylphenyl)methanesulfonamide
Overview
Description
N-(4-bromo-2-ethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-ethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at room temperature and is followed by purification steps such as washing with water and brine, drying over magnesium sulfate, and purification using flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can produce sulfoxides or sulfides, respectively .
Scientific Research Applications
Chemistry: N-(4-bromo-2-ethylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
- N-(4-chloro-2-ethylphenyl)methanesulfonamide
- N-(4-fluoro-2-ethylphenyl)methanesulfonamide
- N-(4-iodo-2-ethylphenyl)methanesulfonamide
Comparison: N-(4-bromo-2-ethylphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Biological Activity
N-(4-bromo-2-ethylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 264.14 g/mol. The compound features a sulfonamide functional group , which is crucial for its biological activity, and a brominated aromatic ring that enhances its chemical reactivity.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial properties. Additionally, the bromine atom in the para position may influence the compound's binding affinity to various biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial effects. This compound may inhibit the growth of Gram-positive and Gram-negative bacteria through enzyme inhibition.
- Anti-inflammatory Effects : Some studies suggest that sulfonamides can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
- Potential Anticancer Properties : Research indicates that sulfonamides can affect cancer cell proliferation and apoptosis, suggesting a role in cancer therapy.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against multidrug-resistant strains of Acinetobacter baumannii. The agar well diffusion method was employed, revealing significant inhibitory effects with a Minimum Inhibitory Concentration (MIC) as low as 5 µg/mL for some derivatives. Docking studies indicated strong interactions between the compound and the active site of dihydropteroate synthase, validating its potential as an effective antibacterial agent .
Case Study: Anti-inflammatory Properties
In another investigation, the anti-inflammatory effects of this compound were assessed in a murine model of acute inflammation. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6), indicating its potential therapeutic role in managing inflammatory conditions .
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVXCBNXSSNIAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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